N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Description
This compound features a benzamide scaffold substituted at the para position with a 2,4-dioxo-1H-quinazolin-3-ylmethyl group. The amide nitrogen is further functionalized with a 1,3-benzodioxole moiety via a methyl linker. However, direct pharmacological data for this compound is absent in the provided evidence, necessitating structural comparisons with analogs for functional insights.
Properties
CAS No. |
896374-03-1 |
|---|---|
Molecular Formula |
C24H19N3O5 |
Molecular Weight |
429.432 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H19N3O5/c28-22(25-12-16-7-10-20-21(11-16)32-14-31-20)17-8-5-15(6-9-17)13-27-23(29)18-3-1-2-4-19(18)26-24(27)30/h1-11H,12-14H2,(H,25,28)(H,26,30) |
InChI Key |
WBFZDWUGKIRJQP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazolinone intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: The compound could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and quinazolinone moieties may bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide
- Structure : Shares the N-(1,3-benzodioxol-5-ylmethyl)benzamide core but substitutes the quinazoline-dione group with a simple methyl group at the 4-position.
- Synthesis : Likely synthesized via amide coupling between 4-methylbenzoic acid derivatives and 1,3-benzodioxol-5-ylmethanamine, analogous to methods in .
2.2 N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
- Structure : Contains a 2-hydroxy-4-oxoquinazolin-3-ylacetamide group linked to the benzodioxole ring via an acetamide bridge.
- Key Differences: The acetamide spacer introduces conformational flexibility, which may alter target engagement compared to the rigid benzamide backbone of the target compound.
2.3 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Features a sulfamoylbenzamide core with a 1,3,4-oxadiazole substituent.
- Key Differences :
2.4 N’-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives
- Structure : Benzohydrazide derivatives with benzimidazole and Schiff base substituents.
- Key Differences: The hydrazide linkage and benzimidazole moiety may favor interactions with DNA or topoisomerases, unlike the amide-quinazoline system. Synthesized via condensation reactions (), differing from the carbodiimide-mediated coupling used in thiazolidinone analogs ().
Structural and Functional Implications
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of phenylpyrrolidines and exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 448.47 g/mol. Its structure features both benzodioxole and quinazoline moieties, which contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple pathways:
- Apoptosis Induction : Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells. This is evidenced by increased terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) staining and activation of caspases, which are critical in the apoptotic process .
- Antitumor Activity : In vivo studies demonstrated that related compounds effectively delayed tumor growth in xenograft models, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Effects : One study highlighted a derivative's ability to significantly induce apoptosis in human cancer cell lines, leading to a reduction in cell viability as measured by MTT assays . The compound's mechanism involved the modulation of pro-apoptotic and anti-apoptotic proteins.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives, revealing significant inhibition of bacterial growth and suggesting their potential as new antibiotics .
- Pharmacokinetics : A pharmacokinetic study showed that related compounds exhibited high oral bioavailability and favorable distribution profiles in animal models, indicating their potential for therapeutic use .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide?
The synthesis typically involves multi-step reactions, including coupling of benzodioxole and quinazolinone derivatives via amide bond formation. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize intermediates and enhance reaction rates .
- Catalysts : Amide coupling agents (e.g., EDC/HOBt) or transition-metal catalysts may be employed for efficient bond formation .
- Purification : Column chromatography or recrystallization in ethanol-DMF mixtures ensures high purity (>95%) .
- Yield optimization : Reaction temperatures between 20–25°C and pH control (neutral to slightly basic) minimize side products .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying the spatial arrangement of the benzodioxole and quinazolinone moieties .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., methylene bridges, carbonyls). Aromatic proton splitting patterns distinguish benzodioxole and quinazoline regions .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Enzyme inhibition assays : Use fluorogenic substrates to test inhibition of targets like kinases or proteases. For example, quinazolinone derivatives often exhibit affinity for ATP-binding pockets .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determinations) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational modeling elucidate its binding mechanisms with biological targets?
- Molecular docking : Tools like Glide XP (Schrödinger) incorporate hydrophobic enclosure and hydrogen-bond scoring to predict binding modes. For example, the quinazolinone core may interact with catalytic lysine residues in kinases .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze stability of ligand-target complexes. RMSD and RMSF metrics quantify conformational changes .
Q. How should researchers address contradictions between in vitro activity and in vivo efficacy?
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability if low solubility limits in vivo performance .
- Metabolic stability assays : LC-MS/MS-based liver microsome studies identify metabolic hotspots (e.g., benzodioxole methylene oxidation) .
- Structure-activity relationship (SAR) : Modify substituents on the benzamide or quinazolinone rings to balance potency and pharmacokinetics .
Q. What experimental strategies can validate proposed reaction mechanisms during synthesis?
- Kinetic studies : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps .
- Isotope labeling : Use C-labeled reagents to trace carbon migration during cyclization or coupling reactions .
- Computational reaction path analysis : Quantum chemical calculations (e.g., DFT) simulate transition states and activation energies .
Q. How can polymorphism impact its crystallographic and pharmacological properties?
- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions by analyzing melting endotherms .
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SHELX-refined structures to identify polymorphs .
- Dissolution testing : Assess bioavailability differences between polymorphs in biorelevant media (e.g., FaSSIF) .
Methodological Notes
- Data reproducibility : Triplicate experiments with controls (e.g., DMSO vehicle) are critical for biological assays .
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chloroacetyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
